N-(2-acetylphenyl)-2-chlorobenzenesulfonamide
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Overview
Description
N-(2-acetylphenyl)-2-chlorobenzenesulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with an acetyl group and a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-acetylphenyl)-2-chlorobenzenesulfonamide typically involves the reaction of 2-chlorobenzenesulfonyl chloride with 2-acetylaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or chloroform at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can help in scaling up the production while maintaining the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(2-acetylphenyl)-2-chlorobenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The acetyl group can be oxidized to form carboxylic acids.
Reduction Reactions: The sulfonamide group can be reduced to form amines.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in the presence of a suitable solvent.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Reactions: Formation of N-(2-acetylphenyl)-2-aminobenzenesulfonamide or N-(2-acetylphenyl)-2-thiobenzenesulfonamide.
Oxidation Reactions: Formation of N-(2-carboxyphenyl)-2-chlorobenzenesulfonamide.
Reduction Reactions: Formation of N-(2-acetylphenyl)benzenesulfonamide.
Scientific Research Applications
N-(2-acetylphenyl)-2-chlorobenzenesulfonamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase.
Medicine: Investigated for its potential use as an anti-inflammatory agent due to its structural similarity to other sulfonamide-based drugs.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2-acetylphenyl)-2-chlorobenzenesulfonamide involves its interaction with specific molecular targets. In the case of enzyme inhibition, the compound binds to the active site of the enzyme, preventing the substrate from accessing the site and thereby inhibiting the enzyme’s activity. The presence of the sulfonamide group is crucial for this interaction, as it mimics the structure of the enzyme’s natural substrate.
Comparison with Similar Compounds
Similar Compounds
- N-(2-acetylphenyl)acetamide
- N-(2-acetylphenyl)benzamide
- N-(2-acetylphenyl)thiobenzenesulfonamide
Uniqueness
N-(2-acetylphenyl)-2-chlorobenzenesulfonamide is unique due to the presence of both the acetyl and chlorine substituents on the benzene ring. This combination of functional groups imparts distinct chemical properties, such as increased reactivity towards nucleophiles and potential for specific biological interactions. Compared to similar compounds, it offers a unique balance of reactivity and stability, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
N-(2-acetylphenyl)-2-chlorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO3S/c1-10(17)11-6-2-4-8-13(11)16-20(18,19)14-9-5-3-7-12(14)15/h2-9,16H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYEHGTCFLMYWQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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